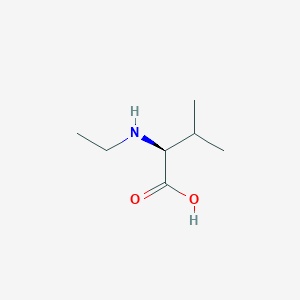

n-Ethyl-l-valine

Description

Significance of Modified Amino Acids as Research Probes and Synthetic Intermediates

Modified amino acids, including N-substituted variants, serve as powerful research probes and versatile synthetic intermediates. acs.org The introduction of specific functional groups allows for the fine-tuning of a molecule's physicochemical properties, such as stability, conformation, and bioactivity. rsc.orgresearchgate.net For instance, the incorporation of spectroscopic handles or biophysical probes enables detailed studies of enzyme structure and function. acs.org These modifications can also be used to trap reactive intermediates, providing insights into catalytic mechanisms. acs.org In the realm of drug discovery, the functionalization of amino acids can lead to enhanced biological activities and improved pharmacokinetic profiles. researchgate.net

N-substituted amino acids are particularly valuable in the synthesis of complex molecules. They are key building blocks for nitrogen-containing heterocycles with distinct biological activities and are important motifs in many physiologically significant systems. researchgate.net The protection of the amino group, as seen in N-ethoxycarbonyl-L-valine, is a crucial step in peptide synthesis to prevent unwanted side reactions. ontosight.ai

Evolution of N-Alkylated Amino Acid Chemistry in Peptide and Organic Synthesis

The field of N-alkylated amino acid chemistry has a rich history, evolving alongside the development of peptide synthesis. The concept of protecting the α-amino group was a pivotal advancement, with the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932 being a landmark achievement. nih.gov This was followed by the development of other protecting groups, such as the t-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group, which offered milder deprotection conditions and expanded the repertoire of synthetic strategies. nih.gov

The incorporation of N-alkyl groups, such as the ethyl group in n-Ethyl-L-valine, has been shown to have a significant impact on the conformation and biological activity of peptides. mdpi.com N-alkylation can enhance metabolic stability, membrane permeability, and oral bioavailability of peptide-based drugs. nih.gov While traditional methods for N-alkylation often involve harsh reagents, modern approaches are focusing on more sustainable and efficient catalytic and biocatalytic methods. mdpi.comnih.gov

Scope and Research Focus on this compound within Academic Disciplines

This compound, as a specific N-alkylated amino acid, has garnered attention within various academic disciplines. Its structure, combining the chirality of L-valine with an N-ethyl group, makes it a valuable tool in several areas of research.

In organic synthesis, it serves as a chiral building block for the creation of more complex molecules. The presence of the chiral center and the defined stereochemistry of the L-valine backbone are crucial for asymmetric synthesis.

In medicinal chemistry and pharmacology, this compound and its derivatives are explored for their potential biological activities. The modification of the amino acid structure can influence its interaction with biological targets, leading to the development of novel therapeutic agents. rjpbcs.com For example, derivatives of L-valine have been investigated for their potential as enzyme inhibitors and in the development of prodrugs. ontosight.aiontosight.ai

In biochemistry, this compound can be used to study the specificity and mechanisms of enzymes involved in amino acid metabolism. The ethyl group provides a steric and electronic perturbation compared to the natural substrate, allowing researchers to probe the active site of enzymes like valyl-tRNA synthetase. uab.edu Furthermore, the incorporation of such non-canonical amino acids into peptides and proteins is a powerful technique for protein engineering, enabling the creation of proteins with enhanced stability and novel functions. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(ethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-8-6(5(2)3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRMEJWWMGUKAM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444108 | |

| Record name | L-Valine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90600-06-9 | |

| Record name | N-Ethyl-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090600069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Valine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYL-L-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N1W01SC4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Ethyl L Valine and Analogous N Alkylated L Valine Derivatives

Direct N-Alkylation Approaches to L-Valine

Direct N-alkylation methods aim to introduce the ethyl group onto the nitrogen atom of L-valine in a single key step, often with the goal of minimizing protecting group manipulations.

Reductive amination is a widely used method for forming carbon-nitrogen bonds. In the context of synthesizing N-ethyl-L-valine, this strategy typically involves the reaction of an L-valine derivative with acetaldehyde, which serves as the source of the ethyl group. The reaction proceeds through an intermediate imine or enamine, which is subsequently reduced to the target secondary amine.

A modern and sustainable approach to this transformation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govrug.nl In this process, a catalyst, often a ruthenium or iridium complex, temporarily removes hydrogen from an alcohol (e.g., ethanol) to form an aldehyde in situ. nih.govrug.nl This aldehyde then reacts with the amino group of L-valine to form an imine. The same catalyst, which now holds the abstracted hydrogen, reduces the imine to the N-alkylated product. nih.govrug.nl This method is highly atom-economical, producing only water as a byproduct. nih.gov For instance, the direct N-alkylation of unprotected α-amino acids with alcohols has been successfully achieved using Shvo's catalyst, a well-defined ruthenium complex. nih.govrug.nl

Alternatively, traditional reductive amination can be performed by reacting L-valine with an α-keto acid, such as α-ketoisovaleric acid, in the presence of ammonia (B1221849) and a reducing agent. pearson.com While this is a common route to valine itself, modifying it for N-alkylation would involve using an ethylamine (B1201723) source instead of ammonia. Enzymatic approaches, utilizing enzymes like L-valine dehydrogenase, can also catalyze the reductive amination of 2-oxo analogues to form L-valine, a process that could potentially be adapted for N-alkylated derivatives. nih.govscispace.com

A classic and straightforward approach to N-alkylation involves the reaction of an L-valine derivative with an ethyl halide, such as ethyl bromide or ethyl iodide. A significant challenge with this method is the potential for over-alkylation, leading to the formation of undesired tertiary amines and quaternary ammonium (B1175870) salts. google.com Furthermore, the amino acid's carboxyl group must typically be protected, usually as an ester, to prevent it from interfering with the reaction. google.comnih.gov

Recent advancements have provided solutions to the problem of selectivity. An efficient method for the selective mono-N-alkylation of primary amines, including L-amino acid esters, utilizes a cesium base (e.g., cesium carbonate) in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). google.com This method has been shown to produce secondary amines in high yield, substantially free of over-alkylated byproducts. Crucially, for chiral substrates like L-valine methyl ester, this process proceeds without racemization, preserving the stereochemical integrity of the α-carbon. google.com

The general workflow involves:

Esterification of L-valine to protect the carboxylic acid (e.g., forming L-valine methyl or ethyl ester).

Reaction of the L-valine ester with an ethyl halide in the presence of a cesium base. google.com

Deprotection of the ester group to yield this compound.

| Substrate Example | Alkylating Agent | Base | Key Feature | Yield (Secondary Amine) | Reference |

| L-Valine Methyl Ester | Ethyl Bromide | Cesium Carbonate | Selective mono-N-alkylation; no racemization | High | google.com |

| L-Leucine Ester | Benzyl Bromide | Cesium Carbonate | Applicable to solid-phase synthesis | >50% | google.com |

This interactive table summarizes key aspects of selective N-alkylation using alkyl halides.

Palladium catalysts have become powerful tools in organic synthesis, enabling a wide range of transformations under mild conditions. chemrxiv.orgrsc.org In the field of N-alkylation, palladium catalysis offers efficient and selective methods. chemrxiv.orgrsc.org One of the most attractive strategies is the direct N-alkylation of unprotected amino acids with alcohols, which aligns with the principles of green chemistry. nih.govrug.nl

Indirect Synthetic Routes via N-Protection and Subsequent Modification

Indirect routes involve the initial protection of the amino group with a functionality that can later be converted into the desired ethyl group. This multi-step approach can offer alternative pathways when direct methods are not suitable.

A general indirect strategy involves the N-acylation of L-valine, followed by the reduction of the resulting amide carbonyl group. For example, L-valine can be reacted with an acylating agent like acetyl chloride or acetic anhydride (B1165640) to form N-acetyl-L-valine. The amide functionality of this intermediate can then be reduced to an amine using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). This reduction converts the N-acetyl group (-NH-C(=O)CH₃) into an N-ethyl group (-NH-CH₂CH₃), yielding the final product.

The synthesis of various N-acyl-L-valine derivatives is well-documented, often as intermediates for creating biologically active molecules or for peptide synthesis. mdpi.commdpi.comscispace.com For instance, N-acylation of L-valine with 4-(phenylsulfonyl)benzoyl chloride is a reported procedure that proceeds in high yield. mdpi.com While the subsequent reduction of such specialized acyl groups is less common, the principle remains a viable, albeit less direct, synthetic option.

A common N-protected derivative of L-valine is N-carbethoxy-L-valine, also known as N-(ethoxycarbonyl)-L-valine. ontosight.aitandfonline.comnih.gov This compound serves as a key intermediate in peptide synthesis and the preparation of other derivatives. ontosight.ai

The synthesis is typically achieved by reacting L-valine with ethyl chloroformate in an aqueous alkaline medium, such as a solution of sodium hydroxide, or in the presence of a base like potassium carbonate in methanol (B129727). ontosight.aitandfonline.com The ethoxycarbonyl group effectively protects the nitrogen atom from unwanted reactions. ontosight.ai

| Starting Material | Reagent | Base | Solvent | Product | Reference |

| L-Valine | Ethyl Chloroformate | Sodium Hydroxide | Water | N-Carbethoxy-L-valine | ontosight.ai |

| L-Valine | Ethyl Chloroformate | Potassium Carbonate | Methanol | N-(Ethyloxycarbonyl) valine methyl ester | tandfonline.com |

This interactive table outlines common methods for preparing N-carbethoxy-L-valine and related esters.

To convert N-carbethoxy-L-valine into this compound, the carbamate's carbonyl group must be fully reduced to a methylene (B1212753) group. This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the classic reagent for such reductions. This final step transforms the N-protected intermediate into the target N-alkylated amino acid.

Preparation of N-Methoxycarbonyl-L-valine

The protection of the amino group is a common strategy in amino acid chemistry. N-Methoxycarbonyl-L-valine (Moc-L-Valine) is a derivative where the nitrogen atom is protected by a methoxycarbonyl group. ontosight.ai This transformation is typically achieved by reacting L-valine with a suitable acylating agent.

A documented method for the synthesis of N-methoxycarbonyl-L-valine involves the reaction of L-valine with methyl chloroformate. google.com The reaction is conducted in a solvent such as methanol or ethanol (B145695) in the presence of a base, like triethylamine. The base neutralizes the hydrochloric acid formed during the reaction. The process includes raising the temperature and allowing the reaction to proceed for several hours. google.com Following the reaction, a workup procedure involving distillation, addition of water, and pH adjustment with an acid (e.g., hydrochloric acid) to a pH of 1.0-2.0 facilitates the crystallization and isolation of the final product. google.com This method is noted for its mild reaction temperatures and environmental friendliness. google.com

Alternative approaches for creating N-alkoxycarbonyl amino acids utilize reagents like alkyl chloroformates under modified Schötten-Baumann conditions or dialkyl dicarbonates. nih.govresearchgate.net These N-protected amino acids are crucial intermediates, as the protecting group can be removed later or the carboxylic acid can be activated for further reactions. nih.govnbinno.com

Table 1: Synthesis of N-Methoxycarbonyl-L-valine

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | L-Valine | google.com |

| Reagent | Methyl chloroformate | google.com |

| Base | Triethylamine | google.com |

| Solvent | Methanol or Ethanol | google.com |

| Reaction Temperature | 55-65 °C | google.com |

| Reaction Time | 10-15 hours | google.com |

| Isolation | Crystallization after pH adjustment | google.com |

Amide Reduction for N-Alkylation

N-alkylation can also be achieved through the reduction of an N-acyl or N-formyl derivative of the amino acid. This synthetic route involves two main steps: first, the acylation of the amino group, and second, the reduction of the resulting amide carbonyl group to a methylene group (-CH2-).

For example, N-formyl-L-valine can be synthesized and subsequently reduced to yield N-methyl-L-valine. The reduction of the amide functionality to an amine is a well-established transformation in organic synthesis. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. libretexts.orgorgsyn.org The reduction of a secondary amide with LiAlH₄ effectively converts the C=O group of the amide into a CH₂ group, thus elongating the alkyl chain on the nitrogen atom. libretexts.org

More recently, catalytic methods have been developed for the reduction of secondary amides using hydrosilanes in the presence of a triruthenium cluster catalyst. organic-chemistry.org By carefully selecting the hydrosilane and adjusting catalyst concentration, it is possible to selectively produce secondary or tertiary amines. organic-chemistry.org This method offers a practical alternative to traditional hydride reagents for the synthesis of N-alkylated amines from amide precursors.

Utility of L-Valine Esters as Key Intermediates

A highly effective and widely used strategy for the selective N-alkylation of L-valine involves the temporary protection of the carboxylic acid group as an ester. nih.gov This protection prevents the acidic proton of the carboxyl group from interfering with the N-alkylation step, which typically requires basic conditions. Furthermore, the esterified amino acid has different solubility properties, often facilitating the reaction in organic solvents. Once N-alkylation is complete, the ester can be easily hydrolyzed back to the carboxylic acid, yielding the final N-alkylated amino acid product.

Synthesis of L-Valine Ethyl Ester Hydrochloride

L-valine ethyl ester hydrochloride is a common and stable intermediate for these synthetic routes. It is typically prepared by reacting L-valine with ethanol in the presence of an acid catalyst. The product is isolated as its hydrochloride salt, which is often a crystalline solid that is easier to handle and purify than the free base.

One method involves reacting L-valine in ethanol with thionyl chloride (SOCl₂). google.com An alternative and classic approach is the Fischer esterification, which uses an excess of ethanol as both the solvent and reagent, with dry hydrogen chloride gas or concentrated hydrochloric acid as the catalyst. scielo.br After refluxing the mixture, the solvent is evaporated, and the crude product is purified, often by recrystallization from a mixture of alcohol and ether. scielo.br Various procedures report yields ranging from 36% to 72% depending on the specific conditions, reagents, and purification methods used. google.com

Table 2: Reported Yields for L-Valine Ethyl Ester Hydrochloride Synthesis

| Reagents/Conditions | Yield | Reference |

|---|---|---|

| Ethanol, Thionyl Chloride, 48h @ 50°C | 72% | google.com |

| Chloroform, Thionyl Chloride, 24h @ 50°C | 54% | google.com |

| Ethanol, Acetyl Chloride, 24h @ 50°C | 42% | google.com |

Esterification Methods (e.g., Fischer Esterification)

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. masterorganicchemistry.com In the context of amino acids like L-valine, this reaction is a straightforward and cost-effective method for protecting the carboxyl group. chegg.comchegg.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄ or HCl). masterorganicchemistry.commdpi.com This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (e.g., ethanol). A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Finally, deprotonation gives the final ester product. The reaction is an equilibrium, and to drive it towards the product side, an excess of the alcohol is typically used, or the water formed during the reaction is removed. masterorganicchemistry.com

Selective N-Alkylation of Esterified Valine

With the carboxylic acid group protected as an ester, the amino group of the L-valine ester is free to react with an alkylating agent. For the synthesis of this compound, an ethyl group is introduced onto the nitrogen atom.

One common method is direct alkylation using an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base. google.com The base is necessary to deprotonate the amino group, making it a more potent nucleophile. Another approach is reductive amination, which involves reacting the amino acid ester with an aldehyde (acetaldehyde for N-ethylation) in the presence of a reducing agent.

More advanced methods utilize catalytic "borrowing hydrogen" or "hydrogen autotransfer" reactions. nih.gov In this approach, an alcohol (ethanol) serves as the alkylating agent in the presence of a transition metal catalyst, often based on ruthenium or iridium. nih.govresearchgate.net The catalyst temporarily oxidizes the alcohol to an aldehyde, which then forms an imine with the amino acid ester. The metal hydride species, formed during the alcohol oxidation, then reduces the imine to the N-alkylated product. nih.gov This method is highly atom-economical, as the only byproduct is water. nih.gov For instance, the N-alkylation of the pentyl ester of valine with various alcohols using a ruthenium catalyst has been shown to proceed in high yields (82-87%) and with excellent preservation of stereochemistry. nih.gov

Stereochemical Control and Enantiomeric Purity in Synthesis

A paramount concern in the synthesis of N-alkylated amino acids is the preservation of the stereocenter at the α-carbon. L-valine possesses the (S)-configuration, and any racemization during the synthetic sequence would compromise the utility of the final product, this compound, particularly in biological or pharmaceutical applications where stereochemistry is critical. wikipedia.org

The synthetic methods described are generally designed to be mild enough to avoid racemization.

Esterification : Fischer esterification does not involve breaking any bonds at the chiral center, so it proceeds with full retention of configuration.

N-Alkylation : The conditions for N-alkylation must be chosen carefully. Strong bases and high temperatures can potentially lead to epimerization (racemization at a single stereocenter) via the formation of an enolate intermediate. However, modern catalytic methods have proven highly effective at maintaining stereochemical integrity.

Studies on the direct N-alkylation of amino acid esters with alcohols using ruthenium catalysts have demonstrated outstanding enantiomeric excess (ee) values, often around 99%, for the N-alkylated valine ester products. nih.gov Similarly, a patented method for selective mono-N-alkylation of L-aminoesters using alkyl bromides reports that racemization of the chiral center is not detected. google.com The direct N-alkylation of unprotected L-valine with ethanol using a transition metal catalyst has also been shown to yield N,N-diethyl-L-valine with a high enantiomeric excess of 99.5%. google.com This high fidelity is a significant advantage of these catalytic systems, ensuring that the chirality of the starting L-valine is preserved in the N-ethylated product. google.comnih.gov

Table 3: Enantiomeric Excess (ee) in N-Alkylation of Valine and other Amino Acids

| Substrate | Alkylating Agent | Catalyst System | Product ee (%) | Reference |

|---|---|---|---|---|

| L-Valine pentyl ester | Benzyl alcohols | Ru-Macho-BH | 99% | nih.gov |

| L-Valine | Ethanol | Transition Metal Cat. | 99.5% (for diethyl) | google.com |

| L-Phenylalanine | Ethanol | Transition Metal Cat. | 97.2% (for diethyl) | google.com |

| L-Leucine | Ethanol | Transition Metal Cat. | 98.5% (for diethyl) | google.com |

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a classical yet widely practiced approach for separating racemic mixtures (containing equal amounts of two enantiomers) of N-alkylated valine derivatives. These methods introduce a chiral resolving agent or utilize a chiral environment to differentiate the enantiomers, allowing for their physical separation.

Crystallization-Based Methods Crystallization techniques are among the most industrially favored methods for chiral separation. rsc.org They rely on the formation of diastereomers that have different physical properties, such as solubility.

Diastereomeric Salt Formation: This is a common chemical resolution method where a racemic mixture of an N-alkylated amino acid (which is amphoteric, having both acidic and basic centers) is reacted with an enantiomerically pure chiral resolving agent. libretexts.org For resolving a racemic N-alkylated valine, a chiral acid (like tartaric acid and its derivatives) or a chiral base (like brucine (B1667951) or phenethylamine) can be used. libretexts.org The reaction produces a mixture of diastereomeric salts. Due to their different spatial arrangements, these salts exhibit distinct solubilities in a given solvent, allowing one diastereomer to be selectively crystallized and separated by filtration. google.com The desired enantiomer is then recovered from the purified diastereomeric salt. A patent describes the resolution of racemic valine using dibenzoyl tartaric acid (DBTA) as the resolving agent in a dilute inorganic acid, achieving high yields and optical purity above 98%. google.com

Preferential Crystallization: This method, also known as resolution by entrainment, can be applied to racemic mixtures that crystallize as conglomerates (a physical mixture of separate D- and L-enantiomer crystals). By seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, the crystallization of that same enantiomer is induced preferentially.

A novel approach involves using PEGylated resolving agents. In one study, racemic amines were successfully resolved by forming diastereomeric complexes with PEGylated-(L)-valine. The complexes underwent a temperature-assisted phase transition, yielding a precipitate enriched in one enantiomer with optical purities ranging from 72-85% in the first cycle. acs.org

Chromatographic Resolution Chromatographic techniques are powerful analytical and preparative tools for separating enantiomers. rsc.org These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a dominant method for enantiomeric separation. rsc.org Columns packed with CSPs, such as those based on macrocycles (e.g., Chiralpak AD), polysaccharides, or proteins, are used. rsc.orgnih.gov For instance, the enantiomers of Valacyclovir, a valine ester derivative, were successfully resolved on a Chiralpak AD column. nih.gov The choice of mobile phase is critical; a mixture of n-hexane, ethanol, and diethylamine (B46881) was found to be effective in this case, enhancing both chromatographic efficiency and resolution. nih.gov

Gas Chromatography (GC): Chiral GC is another effective technique, often employing cyclodextrin-based chiral stationary phases (e.g., CHIRALDEX phases) for the separation of volatile amino acid derivatives. sigmaaldrich.com

Table 1: Comparison of Chiral Resolution Techniques

| Technique | Principle | Example of Resolving Agent/Stationary Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | A racemic acid/base is reacted with a chiral resolving base/acid to form diastereomeric salts with different solubilities. libretexts.org | Dibenzoyl tartaric acid (DBTA), Tartaric acid, Brucine. google.com | Scalable for industrial production, cost-effective. rsc.org | Requires stoichiometric amounts of a resolving agent, may need multiple recrystallizations. |

| Preferential Crystallization | Seeding a supersaturated racemic solution with a pure enantiomer crystal induces its selective crystallization. | N/A (depends on the compound forming a conglomerate). | Does not require a chiral auxiliary, potentially high purity. | Only applicable to conglomerate-forming systems, which are rare. |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to separation. rsc.org | Polysaccharide-based (e.g., Chiralpak), Protein-based, Crown ethers. nih.govsigmaaldrich.com | High resolution, applicable to a wide range of compounds, can be used for analysis and purification. rsc.org | Higher cost of CSPs, limited loading capacity for preparative scale. |

| Chiral GC | Separation of volatile enantiomers based on differential partitioning with a chiral stationary phase. sigmaaldrich.com | Cyclodextrin derivatives (e.g., CHIRALDEX). sigmaaldrich.com | High efficiency and sensitivity for volatile compounds. | Requires derivatization to increase volatility, risk of racemization at high temperatures. |

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly create the desired stereoisomer, avoiding the need for resolving a racemic mixture and thus improving atom economy. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Direct N-Alkylation Direct N-alkylation of L-valine or its esters is an attractive, atom-economic route. Traditional methods often suffer from poor selectivity and the formation of byproducts. d-nb.info Modern catalytic approaches have overcome many of these limitations.

Catalytic N-Alkylation with Alcohols: A robust method for the direct N-alkylation of α-amino acid esters using alcohols as the alkylating agent has been developed. d-nb.inforug.nl This approach, catalyzed by a Ruthenium complex, is atom-economic (producing only water as a byproduct) and proceeds with excellent retention of stereochemical integrity. d-nb.inforug.nl Similarly, Iridium-NHC catalysts have shown remarkable activity and selectivity for the mono-N-alkylation of unprotected α-amino acids with high retention of stereochemistry. researchgate.net

Alkylation of Chiral Enolate Equivalents This strategy involves converting L-valine into a chiral substrate that directs the stereoselective addition of an alkyl group.

Schöllkopf Method: The Schöllkopf method is a well-established approach for the asymmetric synthesis of α-amino acids. wikipedia.org In a variation applicable to N-alkylation, a dipeptide derived from glycine (B1666218) and L-valine is converted into a cyclic bis-lactim ether. Deprotonation creates a nucleophilic center where the isopropyl group of the valine auxiliary sterically blocks one face. Subsequent alkylation with an alkyl halide (e.g., ethyl iodide) occurs with high diastereoselectivity. Acidic hydrolysis then cleaves the auxiliary, yielding the N-alkylated amino acid with high enantiomeric excess (often >95% ee). wikipedia.org

Evans and Myers Auxiliaries: Chiral auxiliaries, such as those developed by Evans and Myers, are powerful tools for asymmetric alkylation. nih.govharvard.edu For example, an amino acid can be attached to a chiral pseudoephedrine auxiliary to form an amide. The enolate of this amide is then alkylated with high diastereoselectivity, guided by the chiral auxiliary. Subsequent cleavage of the auxiliary releases the enantiomerically enriched N-alkylated product. harvard.edu

Biocatalytic Methods Enzymes offer unparalleled stereoselectivity and are increasingly used in synthetic chemistry. A dual biocatalytic platform for the asymmetric alkylation of α-keto acids has been developed, using engineered methyltransferases to catalyze the stereocontrolled delivery of an alkyl group, achieving high turnover numbers and enantioselectivity. nih.gov

Table 2: Overview of Asymmetric Synthesis Methods for N-Alkylated Amino Acids

| Method | Reagents/Catalyst | Key Principle | Stereochemical Control | Reported ee/Yield |

|---|---|---|---|---|

| Catalytic N-Alkylation | Ruthenium or Iridium complexes, Alcohol (as alkylating agent). rug.nlresearchgate.net | "Borrowing Hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde for reductive amination. | High retention of stereochemical integrity from the starting L-amino acid. | Good to excellent yields with high retention of stereochemistry. rug.nl |

| Schöllkopf Method | L-Valine as chiral auxiliary, n-BuLi, Alkyl halide. wikipedia.org | Steric hindrance from the valine-derived auxiliary directs alkylation to one face of a glycine enolate equivalent. | High diastereoselectivity controlled by the chiral auxiliary. | >95% ee is feasible. wikipedia.org |

| Chiral Auxiliary-Based Alkylation | Evans or Myers auxiliaries (e.g., pseudoephedrine), LDA, Alkyl halide. harvard.edu | The chiral auxiliary forms a rigid chelated enolate, exposing one face to electrophilic attack. | High diastereoselectivity directed by the auxiliary. | Highly diastereoselective reactions reported. harvard.edu |

| Biocatalytic Alkylation | Engineered Methyltransferases, α-keto acids. nih.gov | Enzyme-catalyzed stereocontrolled delivery of an alkyl group to a prochiral substrate. | Excellent enantioselectivity from the enzyme's active site. | Total turnover numbers up to 4,600 reported. nih.gov |

Evaluation of Stereochemical Integrity in Products

Ensuring the stereochemical integrity and determining the enantiomeric excess (ee) of the synthesized this compound is a critical final step. Several analytical techniques are employed for this purpose.

Chiral Chromatography (HPLC and GC): As with resolution, chiral HPLC and GC are primary methods for determining the enantiomeric purity of a final product. sigmaaldrich.comuma.es By using a chiral stationary phase, the D- and L-enantiomers can be separated into distinct peaks. The enantiomeric excess is calculated from the relative areas of these peaks. uma.es A validated HPLC method for Valacyclovir, for example, demonstrated baseline resolution between the L- and D-enantiomers, allowing for accurate quantification. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis, often used in conjunction with chiral additives. nih.govrsc.org

Chiral Derivatizing Agents (CDAs): The chiral product is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have different NMR spectra, allowing for the quantification of each enantiomer by integrating the distinct signals (e.g., in ¹H, ¹³C, or ³¹P NMR). rsc.orgrsc.org

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, where it forms transient, non-covalent diastereomeric complexes with the enantiomers. This can induce chemical shift differences between the signals of the R and S enantiomers, enabling their quantification. rsc.org

Optical Rotation and Circular Dichroism: These techniques measure the interaction of the chiral molecule with plane-polarized light.

Polarimetry: Measures the optical rotation of a sample. While historically significant, its use for determining enantiomeric excess (termed optical purity in this context) can sometimes be unreliable as the specific rotation can be affected by concentration, solvent, and temperature, and is not always linear with composition. wikipedia.org

Circular Dichroism (CD): Measures the differential absorption of left- and right-circularly polarized light. CD detectors can be coupled with HPLC to provide both separation and chiroptical data, which can aid in the identification and quantification of enantiomers. uma.es

Table 3: Analytical Techniques for Stereochemical Evaluation

| Technique | Principle of Differentiation | Information Obtained | Key Considerations |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction with a Chiral Stationary Phase (CSP) leads to different retention times for enantiomers. sigmaaldrich.comuma.es | Quantitative enantiomeric ratio (ee%), baseline separation of enantiomers. nih.gov | Requires a suitable CSP and mobile phase; method development can be time-consuming. |

| NMR with Chiral Additives | Conversion of enantiomers into diastereomers (with CDAs) or transient diastereomeric complexes (with CSAs) which are distinguishable in the NMR spectrum. rsc.org | Quantitative enantiomeric ratio (ee%) from signal integration. rsc.org | Requires an effective and pure chiral agent; potential for kinetic resolution with CDAs. |

| Polarimetry | Measures the angle of rotation of plane-polarized light by a chiral substance in solution. wikipedia.org | Qualitative indication of chirality; calculation of optical purity. | Specific rotation can be influenced by experimental conditions; non-linearity is possible. wikipedia.org |

| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light by chiral molecules. uma.es | Confirmation of absolute configuration (by comparison); can be used as an HPLC detector. | Requires a chromophore near the stereocenter; less common for routine ee% determination than HPLC or NMR. |

Role in Complex Molecular Architectures: Peptide and Peptidomimetic Integration

Incorporation of n-Ethyl-L-valine into Peptide Sequences

The synthesis of peptides containing sterically hindered and N-alkylated residues like this compound presents considerable challenges to standard peptide synthesis protocols. The reduced nucleophilicity of the secondary amine and the steric hindrance posed by the N-ethyl group and the valine side chain necessitate optimized coupling strategies to achieve satisfactory yields.

Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), offers flexibility in reaction conditions and is suitable for large-scale production. wikipedia.orgresearchgate.net When incorporating this compound, the selection of coupling reagents is critical. Standard carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), may result in low yields due to the formation of stable N-acylureas and slow reaction rates with the sterically hindered secondary amine of this compound. wikipedia.orgrsc.org

To overcome these challenges, more potent activating reagents are employed. researchgate.net Phosphonium salts, such as Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have proven more effective. researchgate.netrsc.org These reagents rapidly convert the carboxylic acid into a highly reactive activated ester, facilitating acylation of the secondary amine before side reactions can occur. researchgate.net Group-Assisted Purification (GAP) chemistry represents another solution-phase strategy that simplifies purification by avoiding chromatography, which can be advantageous in multi-step syntheses. nih.gov

Solid-phase peptide synthesis (SPPS) is the predominant method for the routine synthesis of peptides due to its efficiency and amenability to automation. masterorganicchemistry.comscholaris.ca However, incorporating this compound via SPPS is a well-documented challenge. The solid support can exacerbate the steric issues, leading to incomplete or failed coupling reactions. masterorganicchemistry.com The success of the synthesis often depends on the choice of resin, solvent, and coupling reagents. acs.org

For difficult couplings involving N-alkylated amino acids, a combination of the following is often necessary:

High-Swelling Resins: Resins like TentaGel or ChemMatrix are used to ensure that reactive sites are accessible within the polymer matrix. acs.orgcsic.es

Potent Coupling Reagents: As with solution-phase synthesis, powerful onium salt-based reagents like HATU, HCTU, and COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are essential for driving the reaction to completion. rsc.orgacs.org These are generally superior to carbodiimide-based methods for hindered couplings on a solid support. rsc.org

Extended Reaction Times and Elevated Temperatures: To ensure complete acylation, reaction times are often prolonged, and microwave irradiation may be used to increase the reaction rate and coupling efficiency.

The choice between Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies also plays a role. While the Fmoc/tBu strategy is more common, the repeated exposure to a basic deprotection agent (piperidine) can sometimes lead to side reactions. Regardless of the strategy, the key is to use a significant excess of the activated amino acid and a highly efficient coupling reagent to overcome the steric barrier presented by the N-ethyl-valine residue. wikipedia.org

The N-ethyl group on the valine residue has a direct and negative impact on coupling efficiency. This is attributable to two primary factors:

Steric Hindrance: The ethyl group, combined with the bulky isopropyl side chain of valine, sterically shields the secondary amine nucleophile. This makes the approach of the incoming activated carboxyl group difficult, slowing the rate of amide bond formation.

Reduced Nucleophilicity: Secondary amines are generally less nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acid Incorporation

| Reagent/System | Reagent Type | General Efficacy for Hindered Couplings | Key Features |

| DCC/HOBt | Carbodiimide | Low to Moderate | Cost-effective but prone to racemization and N-acylurea byproduct formation. Often insufficient for N-alkylated residues. rsc.org |

| EDC/HOBt | Carbodiimide | Low to Moderate | Water-soluble version of DCC, simplifying byproduct removal in solution-phase, but shares similar limitations in efficacy. wikipedia.org |

| PyBOP | Phosphonium Salt | High | Highly efficient with low racemization, but produces a carcinogenic byproduct (HMPA). rsc.org |

| HBTU/HATU | Uronium/Aminium Salt | Very High | Considered the gold standard for difficult couplings. HATU is generally more reactive than HBTU. They are stable and highly effective for N-alkylated amino acids. researchgate.netrsc.org |

| COMU | Uronium Salt | Very High | Offers high coupling efficiency and low racemization, comparable or superior to HATU, with byproducts that are more soluble and easily washed away. rsc.orgacs.org |

Conformational Influence of this compound Residues in Peptides

The substitution of a peptide backbone's N-H group with an N-ethyl group dramatically alters the local and global conformation of the peptide. This modification eliminates a critical hydrogen bond donor, restricts rotation around the Cα-C bond, and favors a cis conformation of the amide bond, which is energetically disfavored in most non-proline residues.

The influence of this compound is prominently illustrated in the structure of Alisporivir (B1665226) (DEB025), a non-immunosuppressive analog of Cyclosporin (B1163) A (CsA). biorxiv.org Alisporivir is a cyclic undecapeptide where the amino acid at position 4 is this compound, a key modification from the N-methyl-l-leucine found in CsA. hepionpharma.comresearchgate.net

Table 2: Key Structural Differences Between Cyclosporin A and Alisporivir

| Position | Amino Acid in Cyclosporin A | Amino Acid in Alisporivir | Significance of Modification |

| 3 | Sarcosine (Sar) | N-methyl-D-Alanine (MeAla) | Contributes to altered conformation and binding affinity. hepionpharma.com |

| 4 | N-methyl-L-leucine (MeLeu) | This compound (EtVal) | Abolishes binding to calcineurin, removing immunosuppressive activity. biorxiv.orgasm.org |

The incorporation of this compound significantly disrupts the formation of canonical secondary structures like α-helices and β-sheets, while promoting turn-like structures.

α-Helix Disruption: The α-helix is stabilized by a regular pattern of (i, i+4) hydrogen bonds between backbone C=O and N-H groups. By replacing an N-H with an N-ethyl group, this compound introduces a mandatory break in this hydrogen-bonding network, acting as a potent helix-breaker. acs.org Furthermore, the steric bulk of the ethyl group can clash with neighboring residues, further destabilizing a helical conformation. researchgate.net

β-Sheet and β-Turn Influence: In β-sheets, hydrogen bonds form between adjacent strands. The loss of the N-H donor capability prevents this compound from participating in this stabilizing network. However, N-alkylation is known to be a powerful inducer of β-turns, which are critical for protein folding and peptide-receptor interactions. acs.orguq.edu.au The steric constraints imposed by the N-ethyl group can favor the specific dihedral angles (phi, psi) required for a turn. Interestingly, the β-branched side chain of valine itself can sometimes disrupt certain types of β-turns. acs.org The interplay between the N-ethylation and the valine side chain therefore results in a highly constrained local geometry that can be exploited to stabilize specific, non-canonical secondary structures. This conformational restriction reduces the entropic penalty of binding to a target, potentially increasing binding affinity. nih.gov

Table 3: Conformational Impact of this compound Incorporation

| Structural Feature | Standard L-Valine Residue | This compound Residue | Consequence for Secondary Structure |

| Amide Proton | Present (N-H) | Absent | Cannot act as a hydrogen bond donor, disrupting α-helices and β-sheets. acs.org |

| Amide Bond Geometry | Strongly prefers trans conformation | Increased propensity for cis conformation | The cis bond is a key feature of many types of turns, particularly in cyclic peptides. researchgate.net |

| Backbone Flexibility | Rotationally flexible | Rotation is sterically restricted | Reduces conformational entropy, pre-organizing the peptide for target binding. nih.gov |

| β-Turn Propensity | Moderate | High | Acts as a potent β-turn inducer, though the valine side chain can influence the specific turn type. acs.org |

Intramolecular Hydrogen Bonding Patterns

The substitution of the amide proton with an ethyl group in this compound has a profound and definitive impact on its intramolecular hydrogen bonding capabilities within a peptide chain. In traditional peptide structures, the amide proton (N-H) acts as a crucial hydrogen bond donor, forming intramolecular hydrogen bonds with carbonyl oxygen atoms of preceding residues to stabilize secondary structures like α-helices and β-sheets.

By replacing this proton, the this compound residue is incapable of acting as a hydrogen bond donor at its nitrogen atom. This preclusion of N-H···O=C hydrogen bond formation locally disrupts or alters the typical patterns of secondary structure. Instead of participating in these stabilizing interactions, the N-ethyl group imposes significant steric constraints that influence the local peptide backbone conformation.

A prime example is the role of this compound (NEV) at position 4 of the cyclic peptide alisporivir. researchgate.netnih.gov High-resolution X-ray crystallography of the alisporivir-cyclophilin A complex reveals that the conformation around the NEV residue is precisely defined, not by hydrogen bonding involving its nitrogen, but by the steric demands of the ethyl group and the valine side chain. nih.govnih.gov The conformation is characterized by specific dihedral angles, namely χ1 (N—Cα—Cβ—Cγ1) and χNEth (Ci−1—N—C1—C2). researchgate.net It is this specific, sterically forced conformation of the NEV4 side chain that is credited with preventing the alisporivir-cyclophilin A complex from binding to calcineurin, thereby abolishing the immunosuppressive activity seen in the parent compound, cyclosporin A. nih.govnih.govresearchgate.net

Therefore, the "hydrogen bonding pattern" of this compound is primarily one of disruption. It acts as a conformational control element by preventing canonical hydrogen bonds and introducing a unique set of steric interactions that dictate the local and, consequently, the global architecture of the peptide.

Design and Synthesis of Peptidomimetics Incorporating this compound Scaffolds

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties such as stability against enzymatic degradation, oral bioavailability, and receptor selectivity. N-alkylation, including N-ethylation, is a common strategy in peptidomimetic design. The incorporation of this compound is a specific application of this strategy to introduce conformational constraints and enhance drug-like properties.

Pseudopeptide Formation

Pseudopeptides are a class of peptidomimetics where the amide bond is replaced with a surrogate. However, the term is also used more broadly to describe peptides containing non-proteinogenic amino acids. The integration of this compound into a peptide sequence is a key step in forming advanced pseudopeptide structures.

The most prominent example of this is the synthesis of alisporivir. hepionpharma.comdovepress.com Alisporivir is a semi-synthetic cyclic undecapeptide derived from cyclosporine A. dovepress.com Its synthesis involves the targeted replacement of the N-methyl-l-leucine residue at position 4 with this compound. hepionpharma.comdovepress.com This modification is a critical part of its design as a non-immunosuppressive cyclophilin inhibitor. nih.gov The synthesis of such complex cyclic pseudopeptides demonstrates the utility of this compound as a specialized building block for creating molecules with highly specific biological functions that differ from the parent peptide. While research has explored the creation of cyclic pseudopeptides from standard L-valine, the use of its N-ethylated form in alisporivir showcases a sophisticated application to fine-tune molecular interactions and biological outcomes. researchgate.netacs.org

The table below summarizes the key modifications in alisporivir compared to its parent compound, cyclosporine A, highlighting the role of this compound.

| Position | Cyclosporine A Residue | Alisporivir Residue | Key Structural Difference |

| 3 | Sarcosine (SAR) | N-methyl-D-alanine (DAM) | Side chain and stereochemistry change |

| 4 | N-methyl-L-leucine (MLE) | This compound (NEV) | N-alkylation and side chain change |

Data sourced from multiple studies. researchgate.netnih.gov

Non-Peptide Based this compound Derivatives

The available scientific literature focuses predominantly on the application of this compound as a component within peptide or peptidomimetic frameworks, such as in alisporivir. researchgate.netnih.govhepionpharma.com Its value is primarily derived from its ability to modulate the conformation and properties of a peptide backbone.

While synthetic methods exist for creating a wide variety of derivatives from standard amino acids, including non-peptide structures, specific research detailing the synthesis of non-peptide based derivatives starting from this compound for distinct applications is not extensively documented in current literature. The primary synthetic utility of this compound appears to be its role as a specialized building block for solid-phase or solution-phase peptide synthesis to create complex peptidomimetics. ingentaconnect.com The synthesis of related N-acyl or protected valine derivatives is common, but these are typically intermediates for peptide elongation rather than final, non-peptide products. google.comdcu.ie Therefore, the application of this compound is currently centered on its integration into peptide scaffolds rather than its use as a scaffold for non-peptide molecules.

Structural and Conformational Investigations

Spectroscopic Analysis of Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly informative for studying n-Ethyl-l-valine. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, while coupling constants (J) reveal information about the connectivity and dihedral angles between adjacent protons. researchgate.net

In a typical ¹H NMR spectrum of an L-valine ethyl ester derivative, the signals corresponding to the various protons can be assigned based on their chemical shifts and multiplicities. For instance, in a study of N-(4-ethynylbenzoyl)-l-valine ethyl ester, the ethoxy group protons appear as a quartet around 4.00-4.20 ppm (-CH₂-O-) and a triplet around 1.10-1.20 ppm (-O-CH₂-CH₃). mdpi.com The α-proton of the valine residue is observed as a doublet between 3.10 and 3.17 ppm. mdpi.com The methine proton of the isopropyl group appears as a multiplet in the range of 1.85-2.00 ppm, and the two diastereotopic methyl groups of the isopropyl moiety show distinct signals, often as doublets, between 0.79 and 0.88 ppm. mdpi.com

The following table provides a representative overview of ¹H NMR chemical shifts for an L-valine ethyl ester derivative.

| Proton Group | Chemical Shift (ppm) | Multiplicity |

| -CH₂-O- | 4.00 - 4.20 | Quartet |

| -CH-NH₂ | 3.10 - 3.17 | Doublet |

| -CH-(CH₃)₂ | 1.85 - 2.00 | Multiplet |

| -NH₂ | ~1.35 | Singlet (broad) |

| -O-CH₂-CH₃ | 1.10 - 1.20 | Triplet |

| -CH-(CH₃)₂ | 0.79 - 0.88 | Double Doublet |

| Data sourced from a study on N-(4-ethynylbenzoyl)-l-valine ethyl ester. mdpi.com |

The coupling constants between these protons provide further structural insights. For example, the ³J coupling constant between the α-proton and the β-proton of the valine side chain is dependent on the dihedral angle, which in turn reflects the conformational preferences of the side chain.

Two-dimensional (2D) NMR techniques are instrumental in unraveling complex spectral data and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) experiments are used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.orgweizmann.ac.il In the COSY spectrum of this compound, cross-peaks would be observed between the α-proton and the β-proton, as well as between the β-proton and the γ-protons of the isopropyl group. Cross-peaks would also connect the methylene (B1212753) and methyl protons of the ethyl group. This information confirms the bonding network within the molecule. mdpi.com

Variable-temperature (VT) NMR studies can provide insights into the dynamic processes occurring in this compound, such as conformational exchange or restricted rotation around single bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. science.gov For example, if there are multiple conformers in equilibrium, lowering the temperature may slow down the rate of exchange, allowing for the observation of separate signals for each conformer. Conversely, raising the temperature can lead to the coalescence of these signals into a single, averaged peak. These studies can be used to determine the energetic barriers associated with these dynamic processes. science.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, is a sensitive probe of molecular structure, particularly for identifying functional groups and studying hydrogen bonding interactions.

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibration of the secondary amine typically appears in the region of 3300-3500 cm⁻¹. The position and shape of this band can be indicative of hydrogen bonding interactions. mdpi.com A downward shift in the N-H stretching frequency suggests the formation of hydrogen bonds. researchgate.net

The carbonyl (C=O) stretching vibration of the ester group is expected to produce a strong absorption band in the range of 1730-1750 cm⁻¹. The exact frequency can be influenced by the electronic environment and any intramolecular interactions. Additionally, the C-N and C-O stretching vibrations, as well as various bending vibrations, contribute to the unique fingerprint region of the FTIR spectrum, allowing for detailed structural characterization. mdpi.comresearchgate.net Studies on related valine derivatives have shown that intermolecular hydrogen bonding can significantly affect the spectral characteristics. researchgate.net The analysis of these vibrational modes, often aided by computational methods like Density Functional Theory (DFT), can provide a comprehensive picture of the molecular structure and intermolecular interactions of this compound. researchgate.net

Vibrational Spectroscopy for Hydrogen Bonding and Functional Group Identification

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules, providing a detailed fingerprint of their structural and conformational states. While specific Raman spectroscopic studies dedicated solely to this compound are not extensively documented in publicly available literature, the principles of applying this technique can be understood from studies on similar N-alkylated amino acids.

The introduction of an ethyl group to the nitrogen atom of L-valine is expected to introduce characteristic vibrational modes that can be observed in the Raman spectrum. These would include C-N stretching, C-C stretching of the ethyl group, and various bending and rocking modes associated with the CH2 and CH3 groups. The conformation of the N-ethyl group relative to the amino acid backbone would likely influence the position and intensity of these Raman bands. Furthermore, the conformation of the valine side chain (the isopropyl group) can also be sensitive to the N-alkylation, and this would be reflected in the vibrational modes of the side chain.

For instance, in studies of N-acetylated amino acids, Raman spectroscopy has been used to analyze the conformation of the peptide bond and the orientation of the side chains. Similarly, for this compound, one could anticipate that changes in the local environment, such as solvent polarity or incorporation into a peptide chain, would lead to shifts in the Raman spectrum, providing insights into the conformational changes occurring at a molecular level.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a widely used technique for investigating the secondary structure of chiral molecules, including peptides and proteins. The incorporation of N-alkylated amino acids like this compound into a peptide sequence can have a profound impact on its secondary structure, which can be monitored by CD spectroscopy.

Research has shown that N-alkylation can restrict the conformational freedom of the peptide backbone by eliminating the hydrogen bond donor capability of the amide nitrogen. This often disrupts the formation of canonical secondary structures like α-helices and β-sheets.

In a study involving peptides containing N-alkylated residues, including N-ethyl amino acids, it was observed that the presence of these modified residues could induce turns or other non-canonical structures. For example, the CD spectra of peptides containing this compound would be expected to deviate significantly from those of peptides composed solely of standard amino acids. Instead of the characteristic double minima at around 208 and 222 nm for an α-helix or a single minimum around 218 nm for a β-sheet, the spectra might show features indicative of random coils or specific turn conformations. The exact nature of the CD spectrum would depend on the position and context of the this compound residue within the peptide sequence.

X-ray Crystallography of this compound Containing Structures

The ethyl group on the nitrogen atom is observed to be in a particular orientation relative to the valine side chain and the peptide backbone. This orientation is a result of minimizing steric clashes with adjacent atoms. The torsional angles of the backbone (phi, φ, and psi, ψ) for the this compound residue are fixed in the crystalline state, providing a clear picture of its preferred conformation within this molecular context.

The crystal packing of molecules containing this compound reveals the nature of the intermolecular forces that stabilize the crystal lattice. In the case of bassianolide, the molecules arrange themselves in a specific pattern in the unit cell, driven by a network of non-covalent interactions.

Due to the N-alkylation, the this compound residue lacks the amide proton (N-H) that typically participates in hydrogen bonding in peptides. Consequently, this residue cannot act as a hydrogen bond donor. However, the carbonyl oxygen of the this compound residue can still act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donors from neighboring molecules.

Spectroscopic and Analytical Characterization in Research Environments

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of N-ethyl-L-valine. Various methods are employed to isolate the compound from reaction mixtures and to quantify its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of amino acids and their derivatives, offering high resolution and sensitivity. creative-proteomics.com For this compound, HPLC can be utilized for both qualitative and quantitative analysis. The technique's versatility allows for its application in monitoring reaction progress and assessing the final product's purity. libretexts.org

System Suitability: Before analysis, system suitability tests are performed to ensure the HPLC system is operating correctly. Parameters such as peak resolution, tailing factor, and theoretical plate number are evaluated. researchgate.net

Linearity: The method's linearity is established by analyzing a series of standard solutions of known concentrations. The peak area response is then plotted against the concentration to generate a calibration curve. A correlation coefficient (r²) close to 1 indicates good linearity. researchgate.netakjournals.com For instance, in the analysis of related compounds, linearity has been demonstrated over concentration ranges of 0.5–5 μg/mL with r² values greater than 0.998. akjournals.com

Interactive Data Table: HPLC System Suitability Parameters for a Related Peptide

| Parameter | Acceptance Criteria | Typical Value |

| Tailing Factor (T) | T ≤ 2 | 1.2 |

| Theoretical Plates (N) | N ≥ 2000 | >3000 |

| Resolution (Rs) | Rs ≥ 2 | >2.5 |

| Repeatability (%RSD) | ≤ 2% | <1.5% |

This table is illustrative and based on data for the peptide lysine-proline-valine (KPV). researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of non-polar to moderately polar compounds like this compound.

The development of a robust RP-HPLC method involves the optimization of several parameters:

Column: A C18 column is frequently the stationary phase of choice due to its hydrophobicity, which allows for good retention and separation of a wide range of organic molecules. nih.govajpaonline.com

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). akjournals.comajpaonline.com For this compound, a gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure adequate separation from impurities and a reasonable analysis time. nih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. akjournals.com

Flow Rate: A flow rate of around 1.0 mL/min is common, providing a balance between analysis time and separation efficiency. ajpaonline.com

Detection: UV detection is a standard method. The wavelength for detection is chosen based on the absorbance characteristics of the analyte. For amino acid derivatives, detection is often performed at wavelengths in the range of 210-240 nm. ajpaonline.com

Interactive Data Table: Example RP-HPLC Method Parameters for Valine-Containing Compounds

| Parameter | Condition |

| Column | Cosmosil 5C-18 MS II (250 x 4.6 mm i.d.) ajpaonline.com |

| Mobile Phase | Acetonitrile:Methanol:Phosphate Buffer (pH 3) (20:50:30, v/v/v) ajpaonline.com |

| Flow Rate | 1.0 mL/min ajpaonline.com |

| Detection | UV at 239 nm ajpaonline.com |

| Retention Time (Valsartan) | 8.056 min ajpaonline.com |

This table presents parameters used for the analysis of valsartan, a molecule containing an L-valine moiety. ajpaonline.com

Since this compound is a chiral compound, determining its enantiomeric purity is crucial. Chiral HPLC is the preferred method for separating and quantifying the L- and D-enantiomers. This is often achieved through two main strategies:

Chiral Stationary Phases (CSPs): These are columns packed with a chiral material that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of amino acid derivatives. yakhak.org The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol, is critical for achieving optimal separation. scas.co.jp

Chiral Derivatizing Agents: The enantiomers of this compound can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column. researchgate.netresearchgate.net

The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram. High accuracy and precision are achievable with modern chiral HPLC methods. yakhak.org

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. oiv.int Since this compound is not sufficiently volatile for direct GC analysis, it must first be converted into a more volatile derivative. sigmaaldrich.com

Common derivatization strategies for amino acids include:

Esterification: The carboxylic acid group is converted to an ester, for example, a methyl or propyl ester. nist.gov

Acylation: The amino group is acylated, for instance, with trifluoroacetic anhydride (B1165640) to form an N-trifluoroacetyl (TFA) derivative. nih.gov

The resulting N-acyl amino acid esters are volatile and can be readily analyzed by GC. nih.gov Enantioselective GC can be performed using a chiral stationary phase to separate the enantiomers of the derivatized amino acid. nih.govresearchgate.net

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. libretexts.orgwikipedia.org In the synthesis of this compound, TLC can be used to quickly determine the consumption of starting materials and the formation of the product. nih.govacs.org

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases. wikipedia.org The spots are visualized, often under UV light or by staining with a reagent like ninhydrin, which is specific for amino groups. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the components of the mixture. libretexts.org

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) for Structural Confirmation and Molecular Weight Determination

Mass spectrometry (MS) is an indispensable tool for confirming the identity and determining the molecular weight of this compound. nih.gov It provides information about the mass-to-charge ratio (m/z) of ions.

For this compound, electrospray ionization (ESI) is a common soft ionization technique that allows the intact molecule to be ionized, typically forming a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. acs.org

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. In an MS/MS experiment, the ion of interest (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions (product ions) are measured. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation would involve the loss of the ethyl group, the carboxyl group, and other fragments related to the valine backbone.

Interactive Data Table: Expected Mass Spectrometric Data for this compound

| Compound | Formula | Exact Mass | Expected [M+H]⁺ (m/z) |

| This compound | C₇H₁₅NO₂ | 145.1103 | 146.1176 |

This table is theoretical and based on the chemical formula of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS/MS), is a primary tool for the analysis of modified amino acids like this compound. This technique is particularly well-suited for analyzing polar, thermally labile molecules and is frequently employed to identify and quantify ethylated valine residues within peptides and proteins, such as hemoglobin. acs.orgresearchgate.net Ethylation of the N-terminal valine in hemoglobin is a known biomarker for exposure to certain alkylating agents. acs.org

In research settings, ESI-MS is used to detect the mass shift caused by the addition of an ethyl group (+28 Da) to the valine residue. acs.org High-resolution mass spectrometry can confirm the elemental composition of the modified peptide. acs.org Tandem mass spectrometry (MS/MS) is then used for structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. researchgate.netnih.gov For instance, studies on ethylated hemoglobin involve digesting the protein with trypsin and then analyzing the resulting peptides. acs.org The N-terminal valine-containing peptide is isolated, and its modification is confirmed through its specific mass and fragmentation pattern. acs.org The use of an acidic mobile phase in the liquid chromatography stage can enhance detection sensitivity in the positive ionization mode. researchgate.net

| Parameter | Description | Finding | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Method of choice for analyzing protein adducts, including ethylation at N-terminal valine. | acs.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is well-suited for these polar analytes; positive mode is typically used for peptides. | researchgate.netmdpi.com |

| Mass Shift | Mass increase due to ethylation | A mass increase of 28 Da is observed for the peptide containing the ethylated valine residue. | acs.org |

| Application | Biomarker Detection | Used to identify and quantify N-ethyl-valine in hemoglobin as a biomarker of exposure. | acs.orgnih.gov |

| Instrumentation | UPLC coupled to a triple quad mass analyzer | Enables sensitive and quantitative analysis of adducted N-terminal valine peptides. | nih.gov |

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique for the analysis of peptides and proteins. While less commonly cited for the direct analysis of the free amino acid this compound, it is highly effective for peptide mass fingerprinting and the characterization of polymers containing valine derivatives. nih.govrsc.org

In a typical application, the sample is co-crystallized with a matrix material (e.g., sinapinic acid) on a target plate. nih.gov A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio. This technique is excellent for confirming the molecular weight of peptides and can readily detect the 28 Da mass shift indicative of an ethylated valine residue within a peptide sequence. rsc.org For example, MALDI-TOF MS has been successfully used to analyze polymers synthesized from L-Val-Gly ethyl ester, demonstrating its utility in characterizing molecules with similar structural units. rsc.org

| Feature | Description | Relevance to this compound | Reference |

| Principle | Soft ionization for large molecules | Allows for the analysis of peptides containing this compound with minimal fragmentation, providing clear molecular ion peaks. | nih.gov |

| Application | Peptide Mass Fingerprinting | Can identify proteins and peptides that have been modified, such as by ethylation of valine residues. | nih.gov |

| Analysis Speed | Rapid Analysis | Offers much quicker analysis compared to LC-MS methods as it often does not require a chromatographic step. | nih.gov |

| Example Use | Polymer Characterization | Successfully used to confirm the chemical structures of polymers derived from Val-Gly-OEt, showing repeating units. | rsc.org |

Fragmentation Pattern Analysis for Structural Features

The definitive structural elucidation of this compound, especially when it is part of a larger molecule, is achieved through fragmentation pattern analysis using tandem mass spectrometry (MS/MS). nih.govresearchgate.net In this process, a specific precursor ion (e.g., the protonated molecular ion of the peptide containing this compound) is selected and then fragmented through collision-induced dissociation (CID). acs.org

The resulting fragment ions provide a wealth of structural information. For peptides, characteristic 'b' and 'y' ion series are formed from cleavages along the peptide backbone. The mass of these fragment ions allows for the precise localization of the ethyl modification on the N-terminal valine residue. acs.orggoogle.iq Studies on N-alkyl-N-perfluoroacyl-α-amino acid derivatives under electron ionization show that decomposition can result in the formation of characteristic iminium cations. nih.gov For this compound, a key diagnostic fragment would be the iminium ion resulting from the loss of the carboxyl group. The analysis of collision-induced dissociation (CID) spectra provides clear evidence for the sites and types of modification within a peptide. acs.org

| Ion Type | Description | Expected Observation for this compound | Reference |

| Precursor Ion | The selected ion for fragmentation. | For a peptide containing N-terminal this compound, this would be the [M+H]+ ion showing a +28 Da shift. | acs.org |

| Iminium Ion | A characteristic fragment for amino acids. | Fragmentation would likely produce an iminium ion, helping to confirm the amino acid identity and N-alkylation. | nih.gov |

| b and y ions | Peptide backbone fragments. | The masses of the b₁ ion and the corresponding y-ion series would confirm the ethyl group is on the N-terminal valine. | acs.orggoogle.iq |

| Neutral Loss | Loss of small, stable molecules. | Fragmentation of the protonated free amino acid may involve the neutral loss of formic acid (HCOOH). | researchgate.net |

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding the three-dimensional structure and conformational flexibility of n-Ethyl-l-valine and its derivatives.

Systematic conformational analysis of N-substituted amino acids has shown that N-alkylation can impact the dimensionality and topology of hydrogen bond networks. researchgate.net While specific studies on the conformational space of isolated this compound are not extensively documented, general principles from related N-alkylated amino acids can be applied. The orientation of the N-ethyl group relative to the rest of the molecule will be a key determinant of the preferred conformers. Molecular mechanics and quantum chemical calculations are typically employed to identify low-energy conformations by systematically rotating the single bonds and calculating the potential energy of each resulting structure.